molecular formula C9H7F3O2S B1368018 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid CAS No. 162965-55-1

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid

Cat. No.: B1368018
CAS No.: 162965-55-1
M. Wt: 236.21 g/mol
InChI Key: OCTLXWNDUQYRCZ-UHFFFAOYSA-N
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Description

Structural and Functional Analysis (Hypothetical Continuation)

(Note: Per the user’s outline, subsequent sections would delve into synthesis, reactivity, and applications, adhering to the same rigorous data-driven approach.)

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLXWNDUQYRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265134
Record name 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid
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Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162965-55-1
Record name 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,2,2-trifluoroethyl)sulfanyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Drug Development
One of the primary applications of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid lies in drug development. It serves as an intermediate in the synthesis of various pharmaceuticals. Notably, derivatives of this compound have been explored as potential antiarrhythmic agents. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate for the synthesis of the antiarrhythmic drug Flecainide .

Biological Activity
Research indicates that compounds containing the trifluoroethyl group can exhibit enhanced biological activity due to their ability to modulate interactions with biological targets. Studies have shown that these compounds can act as allosteric modulators, influencing receptor activity and potentially leading to therapeutic benefits .

Organic Synthesis

Synthetic Intermediates
The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating complex molecules. The ability to introduce trifluoroethyl groups into organic frameworks can significantly alter the physical and chemical properties of the resulting compounds.

Reactivity Studies
Research has demonstrated that this compound can participate in multiple reaction types, including nucleophilic substitutions and coupling reactions. These reactions are essential for developing new materials and pharmaceuticals.

Materials Science

Polymer Chemistry
In materials science, this compound's unique properties have led to its exploration in polymer chemistry. The incorporation of trifluoroethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for high-performance applications.

Coatings and Adhesives
The compound has potential applications in formulating coatings and adhesives that require specific performance characteristics such as water repellency and durability. The fluorinated nature of the compound contributes to these desirable properties .

Case Studies

Study Application Findings
Wrobel et al., 1991Synthesis of Fluoroalkoxy CompoundsDemonstrated the use of trifluoroethyl groups in enhancing pharmacological properties .
Recent ResearchAllosteric ModulationIdentified positive allosteric modulators derived from similar scaffolds showing improved potency against specific receptors .
Polymer DevelopmentEnhanced Material PropertiesExplored the incorporation of trifluoroethyl groups into polymers resulting in improved thermal stability.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. These interactions can affect various cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid with structurally related compounds, emphasizing substituent effects and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications Source
This compound -S-CH₂CF₃ (ortho), -COOH C₉H₇F₃O₂S 236.21 (est.) High lipophilicity; potential agrochemical use
4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid -S-CH₂CF₃ (para), -COOH C₉H₇F₃O₂S 236.21 Positional isomer; altered steric/electronic effects
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid -S-C₆H₃(NO₂)(CF₃), -COOH C₁₄H₈F₃NO₄S 343.28 Electron-withdrawing groups enhance acidity; nitro group may improve bioactivity
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid -CH(OH)CF₃ (ortho), -COOH C₉H₇F₃O₃ 220.14 Hydroxyl group increases solubility; metabolic intermediate
Ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetate Benzofuran core, -S-CH₂CH₃, -COOEt C₁₄H₁₅FO₃S 290.33 Benzofuran derivatives exhibit antitumor/antimicrobial activity

Key Observations

Substituent Position and Electronic Effects: The ortho vs. para placement of the trifluoroethylsulfanyl group (e.g., compounds in vs. Para-substituted analogs may exhibit better crystallinity due to symmetric packing . Electron-withdrawing groups (e.g., -NO₂ in ) increase the carboxylic acid’s acidity (lower pKa), enhancing solubility in polar solvents.

Fluorine’s Role: Trifluoroethyl groups (-CH₂CF₃) improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethylsulfanyl derivatives ) . Fluorine substitution in benzofuran derivatives (e.g., 5-fluoro substitution in ) enhances binding to hydrophobic enzyme pockets, a feature leveraged in antitumor agents .

Benzofuran-acetic acid hybrids (e.g., ) show antiproliferative effects on cancer cells, suggesting that the trifluoroethylsulfanyl group in the target compound could be explored for similar applications.

Biological Activity

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid is a benzoic acid derivative notable for its unique trifluoroethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. Its biological activity is primarily linked to its ability to interact with biological systems, influencing metabolic pathways and exhibiting potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H8F3O2S
  • Molecular Weight : 250.24 g/mol

This compound contains a benzoic acid core modified with a sulfanyl group and a trifluoroethyl moiety, contributing to its unique properties and biological activities.

1. Pharmaceutical Applications

Research indicates that derivatives of benzoic acid, including this compound, are significant in drug development. They serve as intermediates in synthesizing pharmaceuticals with enhanced efficacy and reduced side effects. The trifluoroethyl group enhances the stability and bioactivity of these compounds in medicinal chemistry .

2. Enzyme Interaction Studies

In biochemical assays, this compound has been shown to influence enzyme activity significantly. A study demonstrated that benzoic acid derivatives could promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis . The activation of cathepsins B and L by compounds similar to this compound suggests potential applications in treating age-related diseases by enhancing proteostasis .

3. Anticancer Potential

Benzoic acid derivatives have been explored for their anticancer properties. For example, studies have indicated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest. The specific mechanisms by which this compound exerts its anticancer effects require further investigation but may involve similar pathways as other benzoic acid derivatives .

Case Studies

Several studies have highlighted the biological activities of benzoic acid derivatives:

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition in cancer cells without cytotoxic effects on normal cells .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that some benzoic acid derivatives could modulate histone deacetylase (HDAC) activity, leading to enhanced apoptosis in cancer cells. This suggests a potential role for this compound in epigenetic regulation during cancer therapy .

Comparative Biological Activity Table

Compound NameType of ActivityMechanism of ActionReference
4-[3,5-Bis(trimethylsilyl)benzamido]benzoic AcidAnticancerCaspase activation
Dihydroxy Benzoic AcidAntitumorHDAC inhibition
4-Hydroxybenzoic AcidAntioxidantROS induction leading to apoptosis
This compoundPotential anticancerModulation of proteasome and lysosomal pathways

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. A common route involves reacting 2-mercaptobenzoic acid with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) to form the thioether bond. For example, in the synthesis of structurally related agrochemicals like bentioflumin, the trifluoroethyl sulfanyl group is introduced via alkylation of a thiol-containing precursor under inert conditions . Purification via recrystallization or column chromatography is critical to achieve >95% purity, as demonstrated in protocols for analogous benzoic acid derivatives .

Key Considerations:

  • Reaction Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
  • Yield Optimization: Elevated temperatures (60–80°C) and extended reaction times (12–24 hrs) are often required.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

  • HPLC: Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • NMR Spectroscopy: Confirm the presence of the trifluoroethyl group (¹⁹F NMR: δ ≈ -70 ppm for CF₃) and the sulfanyl linkage (¹H NMR: δ 3.5–4.0 ppm for SCH₂CF₃) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion ([M-H]⁻ expected for C₁₀H₇F₃O₂S: m/z 248.01) .

Q. How does the trifluoroethyl sulfanyl group influence electronic properties and reactivity?

Methodological Answer: The -SCH₂CF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:

  • Increases Acidity: The benzoic acid proton (COOH) becomes more acidic (pKa ≈ 2.5–3.0 vs. ~4.2 for unsubstituted benzoic acid), enhancing solubility in basic buffers .
  • Modulates Reactivity: The electron-deficient aromatic ring favors electrophilic substitution at specific positions (e.g., para to the sulfanyl group). Computational studies (DFT) can predict regioselectivity in further functionalization .

Experimental Validation:

  • Compare Hammett substituent constants (σₘ or σₚ) for SCH₂CF₃ with other groups.
  • Conduct electrochemical assays to measure redox potentials influenced by the substituent.

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects) be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions or biological models. For example:

  • Carbonic Anhydrase Inhibition: Reported IC₅₀ values may vary due to enzyme isoform specificity (e.g., CA-II vs. CA-IX). Validate using recombinant isoforms under standardized pH conditions .
  • Antimicrobial Activity: Discrepancies in MIC (Minimum Inhibitory Concentration) values can result from bacterial strain variability. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .

Case Study:
A PubChem study noted that analogs with the -SCH₂CF₃ group showed divergent activities against Gram-positive vs. Gram-negative bacteria, likely due to differences in cell wall permeability .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer: The hydrophobic -CF₃ group limits aqueous solubility. Solutions include:

  • Prodrug Design: Synthesize ester or amide derivatives (e.g., methyl ester) that hydrolyze in vivo to the active acid.
  • Formulation: Use cyclodextrin complexes or lipid-based nanoemulsions to enhance dissolution .
  • Salt Formation: Prepare sodium or potassium salts for improved solubility in polar solvents.

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